2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-14-7-9-22(10-8-14)18(24)13-25-12-17(23)21-19-20-16(11-26-19)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12-13H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBPOQZODWDUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Formation of the Acetamide Linkage: The acetamide group is usually introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests it could have bioactive properties, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) may offer better lipophilicity than piperazine analogues, enhancing CNS penetration .
- Thioether Linkers : Thioether groups (common in the target and compounds) improve metabolic stability compared to oxygen-based linkers .
- Substituent Effects : Electron-donating groups (e.g., hydroxyphenyl in ) enhance antibacterial activity, suggesting that the target compound’s methylpiperidinyl group could be optimized for specific targets .
Biological Activity
The compound 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide , with CAS number 454201-46-8, is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
- Molecular Formula : C15H23N3O2S
- Molecular Weight : 309.4 g/mol
- Structure : The compound features a thiazole ring, a piperidine moiety, and an acetamide functional group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies :
- Compounds derived from thiazole frameworks have shown selective cytotoxicity towards cancerous cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- The mechanism involves inducing cell cycle arrest at specific phases (S and G2/M), promoting apoptosis through mitochondrial pathways, as evidenced by increased Bax/Bcl-2 ratios and caspase activation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thioether linkage and thiazole core are believed to facilitate binding to enzymes or receptors, modulating their activity. This modulation can lead to inhibition of key metabolic pathways in cancer cells .
- Signaling Pathway Activation : The compound may also activate signaling pathways that promote apoptosis in malignant cells, enhancing its anticancer efficacy .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antitumor Effects :
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| 4e | MCF-7 | 1.61 ± 1.92 | High |
| 4i | HepG2 | 1.98 ± 1.22 | High |
Q & A
Q. What in vivo models are suitable for validating anti-inflammatory activity?
- Answer : Murine carrageenan-induced paw edema and LPS-induced sepsis models are standard. Compound efficacy is quantified via cytokine ELISA (TNF-α, IL-6) and histopathology .
Q. How can off-target effects be minimized during mechanistic studies?
- Answer : CRISPR-based gene knockout of suspected off-targets (e.g., cytochrome P450 enzymes) combined with proteome-wide affinity pulldown assays identifies non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
